molecular formula C11H11ClN4O B2996939 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide CAS No. 2411267-96-2

2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide

Cat. No.: B2996939
CAS No.: 2411267-96-2
M. Wt: 250.69
InChI Key: RKAISXPNBWMQJS-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyrazole ring, a pyridine ring, and a chloroacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile. The reaction is usually carried out under reflux conditions, with the temperature maintained between 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide involves its ability to coordinate with metal ions through its pyrazole and pyridine nitrogen atoms. This coordination can activate the metal center, facilitating various catalytic processes. The compound’s molecular targets include enzymes and proteins that contain metal cofactors, which are essential for their biological activity .

Comparison with Similar Compounds

2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide can be compared with other pyrazole-based ligands, such as:

Properties

IUPAC Name

2-chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-7-11(17)14-8-9-10(3-1-4-13-9)16-6-2-5-15-16/h1-6H,7-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAISXPNBWMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CNC(=O)CCl)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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